3-(4-amino-2-(méthylthio)pyrimidin-5-yl)acrylate d'éthyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate”, has been a topic of research in medicinal chemistry . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines have been described .

Molecular Structure Analysis

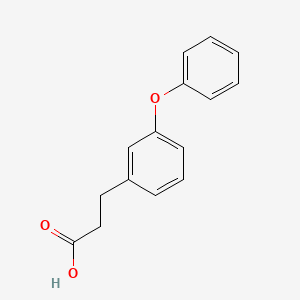

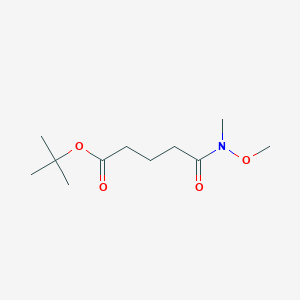

The molecular structure of “Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate” is based on a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . This core is substituted with an ethyl acrylate group and a methylthio group.

Applications De Recherche Scientifique

Agents neuroprotecteurs

3-(4-amino-2-(méthylthio)pyrimidin-5-yl)acrylate d'éthyle: a fait l'objet d'études pour son potentiel en tant qu'agent neuroprotecteur. Des recherches indiquent que des dérivés de ce composé pourraient avoir des applications dans la prévention ou le traitement des maladies neurodégénératives . La capacité du composé à moduler les voies biologiques qui sont cruciales pour la survie neuronale suggère son utilité dans la neuroprotection.

Agents antineuro-inflammatoires

Les propriétés antineuro-inflammatoires de ce composé sont significatives, car l'inflammation est une caractéristique pathologique courante dans divers troubles neurologiques. Des études ont montré que certains hybrides de ce composé peuvent inhiber la production de cytokines pro-inflammatoires dans les cellules microgliales , ce qui pourrait être bénéfique dans des affections telles que la sclérose en plaques et la maladie d'Alzheimer.

Orientations Futures

The future directions for research on “Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate” and similar compounds involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Analyse Biochimique

Biochemical Properties

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The amino group in the compound can form hydrogen bonds with the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, the methylthio group can participate in hydrophobic interactions with protein surfaces, further influencing the enzyme’s function .

Cellular Effects

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound has been observed to upregulate the expression of genes involved in cell proliferation and survival, while downregulating genes associated with apoptosis . These effects highlight the potential of Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate in therapeutic applications, particularly in cancer research.

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to changes in enzyme activity. For instance, the amino group can form hydrogen bonds with key residues in the enzyme’s active site, while the methylthio group can interact with hydrophobic pockets, stabilizing the enzyme-substrate complex . These interactions can result in either inhibition or activation of the enzyme, depending on the specific enzyme and the nature of the interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways. These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell proliferation and survival. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity. These findings are crucial for determining the appropriate dosage for potential therapeutic applications.

Metabolic Pathways

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation can be influenced by factors such as the presence of binding proteins and the compound’s affinity for specific cellular structures.

Subcellular Localization

Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)acrylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and metabolic processes.

Propriétés

IUPAC Name |

ethyl (E)-3-(4-amino-2-methylsulfanylpyrimidin-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-3-15-8(14)5-4-7-6-12-10(16-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNLADVXCOTFLC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=C(N=C1N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=C(N=C1N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442808 | |

| Record name | Ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211244-80-3 | |

| Record name | Ethyl (2E)-3-[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)

![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)

![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)